molecular formula C19H24ClN7O B11280763 2-(4-{4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(3-chloro-4-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B11280763
M. Wt: 401.9 g/mol
InChI Key: VARDSVGFAMPLSH-UHFFFAOYSA-N
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Description

2-(4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a piperazine ring, and a chloromethylphenyl group, making it a molecule of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL typically involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chloromethylphenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chloromethylphenylamine reacts with the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the piperazine ring: This is usually done through a nucleophilic substitution reaction where the piperazine ring is introduced to the intermediate compound.

    Final functionalization: The ethan-1-ol group is introduced in the last step, often through a reduction reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of green chemistry methods to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethan-1-ol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be used to modify the pyrazolo[3,4-d]pyrimidine core or the chloromethylphenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperazine ring and the chloromethylphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or dichloromethane.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.

    Medicine: Investigated for its anti-cancer properties, especially in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through inhibition of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, thereby disrupting cellular processes such as growth and proliferation. This mechanism is particularly relevant in the context of cancer, where overactive protein kinases can lead to uncontrolled cell division.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL
  • 2-(4-{4-[(3-BROMO-4-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL
  • 2-(4-{4-[(3-FLUORO-4-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL

Uniqueness

The unique combination of the pyrazolo[3,4-d]pyrimidine core, piperazine ring, and chloromethylphenyl group in 2-(4-{4-[(3-CHLORO-4-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL provides it with distinct biological activities and chemical properties. Its ability to inhibit protein kinases makes it a valuable compound in the development of anti-cancer therapies.

Properties

Molecular Formula

C19H24ClN7O

Molecular Weight

401.9 g/mol

IUPAC Name

2-[4-[4-(3-chloro-4-methylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H24ClN7O/c1-13-3-4-14(11-16(13)20)22-17-15-12-21-25(2)18(15)24-19(23-17)27-7-5-26(6-8-27)9-10-28/h3-4,11-12,28H,5-10H2,1-2H3,(H,22,23,24)

InChI Key

VARDSVGFAMPLSH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C)Cl

Origin of Product

United States

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